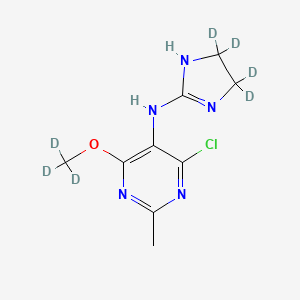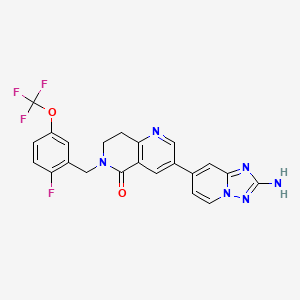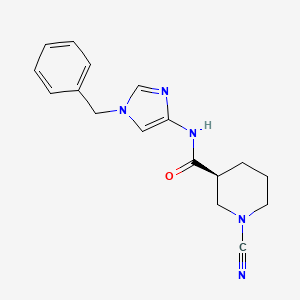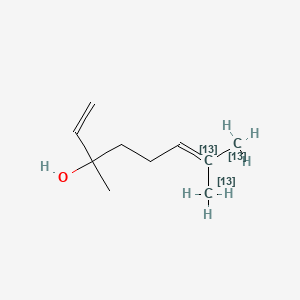
Moxonidine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxonidine-d7 is a deuterated form of Moxonidine, which is an imidazoline type 1 receptor selective agonist and antihypertensive agent. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Moxonidine due to the presence of stable heavy isotopes of hydrogen (deuterium) in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-d7 involves the incorporation of deuterium atoms into the Moxonidine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Moxonidine with deuterium atoms using deuterated solvents or reagents.
Direct Synthesis: This method involves the synthesis of Moxonidine from deuterated starting materials.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Moxonidine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrogenated and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include dehydrogenated this compound, hydroxymethyl-Moxonidine-d7, and other hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Moxonidine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Moxonidine in the body.
Metabolic Profiling: The deuterated form allows for the detailed analysis of metabolic pathways and the identification of metabolites.
Biological Research: this compound is used to investigate the biological effects of Moxonidine on various cellular and molecular targets.
Medical Research: It is used in the development of new antihypertensive therapies and to study the effects of Moxonidine on cardiovascular health
Mecanismo De Acción
Moxonidine-d7 exerts its effects by selectively binding to imidazoline type 1 receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the inhibition of sympathetic nervous system activity. The reduction in sympathetic activity leads to a decrease in blood pressure. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, which may contribute to its beneficial effects on metabolic health .
Comparación Con Compuestos Similares
Moxonidine-d7 is unique compared to other similar compounds due to its selective agonist activity at imidazoline type 1 receptors and its deuterated nature. Some similar compounds include:
Clonidine: An older antihypertensive agent that binds to both imidazoline and alpha-2 adrenergic receptors.
Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different receptor selectivity.
Methyldopa: A centrally acting antihypertensive agent that works through different mechanisms
This compound’s unique properties make it a valuable tool in scientific research and a promising candidate for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C9H12ClN5O |
|---|---|
Peso molecular |
248.72 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2 |
Clave InChI |
WPNJAUFVNXKLIM-FFSDNRBLSA-N |
SMILES isomérico |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)


![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)




